molecular formula C19H14ClF2NOS B8527107 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-3-methoxypyridine CAS No. 558462-74-1

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-3-methoxypyridine

Cat. No.: B8527107
CAS No.: 558462-74-1
M. Wt: 377.8 g/mol
InChI Key: IFFKKLACVDYMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-3-methoxypyridine is a useful research compound. Its molecular formula is C19H14ClF2NOS and its molecular weight is 377.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

558462-74-1

Molecular Formula

C19H14ClF2NOS

Molecular Weight

377.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]-3-methoxypyridine

InChI

InChI=1S/C19H14ClF2NOS/c1-24-17-3-2-10-23-18(17)19(15-11-13(21)6-9-16(15)22)25-14-7-4-12(20)5-8-14/h2-11,19H,1H3

InChI Key

IFFKKLACVDYMQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(C2=C(C=CC(=C2)F)F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After the 2-[(2,5-difluorophenyl)-hydroxymethyl]-3-methoxypyridine (251 mg, 1.0 mmol) obtained in Referential Example 9 was dissolved in thionyl chloride (2.0 ml), a catalytic amount of dimethylformamide was added to the resulting solution. The resulting mixture was stirred for 16 hours. The reaction mixture was concentrated under reduced pressure. To the residue was added dioxane, followed by further concentration. The residue thus obtained was dissolved in dimethylformamide (10 ml). To the resulting solution were added 4-chlorobenzenethiol (289 mg, 2.0 mmol) and potassium carbonate (1.10 g, 8.0 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography (hexane:ethyl acetate=10:1) to give the title compound (256 mg, 58%) as an oil.
Name
2-[(2,5-difluorophenyl)-hydroxymethyl]-3-methoxypyridine
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.